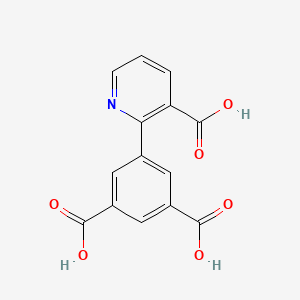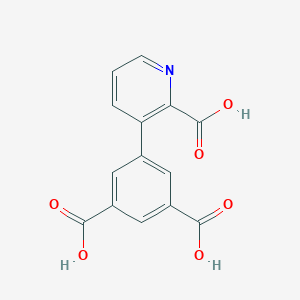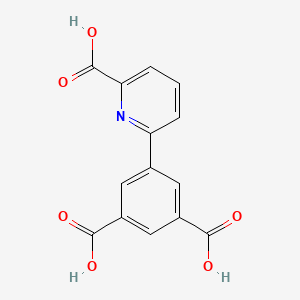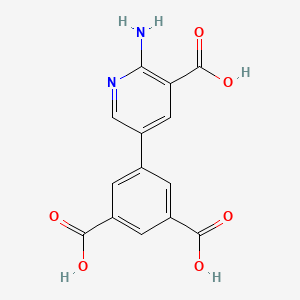
2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%
描述
2-(3,5-Dicarboxyphenyl)nicotinic acid, also known as H3cpnc or 5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid, is an organic compound with the formula C14H9NO6 . It is used as a monomer linker for MOF synthesis .
Molecular Structure Analysis
The compound has been used in the synthesis of various metal-organic frameworks (MOFs). For example, it has been used to form a 1D chain in the synthesis of a MOF, Eu2(HBDPP)2(H2O)2(DMF)22, where H4BDPP = 3,5-bis(3,5-dicarboxylphenyl)pyridine . In another study, it was used to form 2D layered structures in the synthesis of four low dimensional MOFs .Chemical Reactions Analysis
The compound has been used in the synthesis of MOFs, which have shown interesting properties such as proton conductivity . The studies of proton conductivity showed that the MOFs can enhance the proton conductivities of composite membranes .Physical And Chemical Properties Analysis
The compound is soluble in DMF, DMSO, etc., and should be stored at room temperature . More detailed physical and chemical properties are not available.科学研究应用
2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and toxicology. 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the human body, as well as its ability to modulate the activity of various enzymes and receptors. Additionally, 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been used to study the effects of various drugs on the human body and to develop new drugs.
作用机制
Target of Action
2-(3,5-Dicarboxyphenyl)nicotinic acid, also known as niacin, primarily targets the G protein-coupled receptor 109A . This receptor is found on adipocytes and immune cells . The interaction with this receptor regulates the formation and release of adipokines .
Mode of Action
Niacin interacts with its target receptor, leading to a series of biochemical reactions. It directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .
Biochemical Pathways
The interaction of niacin with its target affects several biochemical pathways. This decreased HDL–apo A-I catabolism by niacin explains the increases in HDL half-life and concentrations of lipoprotein A-I HDL subfractions, which augment reverse cholesterol transport .
Pharmacokinetics
The metabolism of niacin is complex, with several metabolites identified in human urine, including niacinamide, niacinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline . The pharmacokinetics of niacin in patients with renal impairment suggest that no dose adjustment is necessary .
Result of Action
The result of niacin’s action is a decrease in total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels, and an increase in HDL levels . This lipid-regulating effect of niacin is beneficial in the treatment of hyperlipidemia and cardiovascular disease .
Action Environment
Environmental factors can influence the action of niacin. For instance, the presence of water molecules can enhance the proton conductivities of composite membranes . The amount of water molecules can affect the formation of continuous hydrogen bonds, enhance water absorption ability, and improve the proton conductivity of the compound .
实验室实验的优点和局限性
2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, is cost-effective, and has a wide range of potential applications. Additionally, 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, making it an attractive option for laboratory experiments. However, there are some limitations to using 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% for laboratory experiments. It is difficult to control the dosage of 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%, and it can be toxic if taken in large doses. Additionally, 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% can interact with other drugs, so it is important to be aware of potential interactions.
未来方向
There are several potential future directions for 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% research. One potential direction is to further explore its potential applications in the fields of biochemistry, pharmacology, and toxicology. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%, as well as its potential interactions with other drugs. Additionally, further research could be conducted to determine the optimal dosage of 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% for laboratory experiments. Finally, further research could be conducted to explore potential therapeutic uses of 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%.
合成方法
2-(3,5-Dicarboxyphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid by a two-step process. First, nicotinic acid is reacted with 3,5-dicarboxylic acid in the presence of a catalyst to form 3,5-dicarboxy-2-phenylnicotinic acid. This product is then reacted with a reducing agent such as sodium borohydride to form 2-(3,5-Dicarboxyphenyl)nicotinic acid, 95%. This synthesis method is relatively simple and cost-effective, making it an attractive option for laboratory experiments.
安全和危害
属性
IUPAC Name |
5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)11-10(14(20)21)2-1-3-15-11/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDRSNPWQWBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688281 | |
| Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-68-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(3-carboxy-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















